molecular formula C10H9N3O B11728687 4-amino-2-phenylpyridazin-3(2H)-one

4-amino-2-phenylpyridazin-3(2H)-one

Cat. No.: B11728687
M. Wt: 187.20 g/mol
InChI Key: PCEGXHCFCZOXCN-UHFFFAOYSA-N
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Description

4-amino-2-phenyl-2,3-dihydropyridazin-3-one is a heterocyclic compound that belongs to the pyridazinone family. Pyridazinones are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic benefits

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-2-phenyl-2,3-dihydropyridazin-3-one typically involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . One common method involves the cyclization of the phenylhydrazone of levulinic acid followed by oxidation in the presence of phosphorus pentachloride (PCl5) .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-amino-2-phenyl-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pyridazinone derivatives with different oxidation states, while substitution can yield a wide range of functionalized pyridazinones .

Mechanism of Action

The mechanism of action of 4-amino-2-phenyl-2,3-dihydropyridazin-3-one involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-2-phenyl-2,3-dihydropyridazin-3-one stands out due to its specific substitution pattern, which imparts unique pharmacological properties. Its amino group at the 4-position and phenyl group at the 2-position contribute to its distinct biological activities .

Properties

Molecular Formula

C10H9N3O

Molecular Weight

187.20 g/mol

IUPAC Name

4-amino-2-phenylpyridazin-3-one

InChI

InChI=1S/C10H9N3O/c11-9-6-7-12-13(10(9)14)8-4-2-1-3-5-8/h1-7H,11H2

InChI Key

PCEGXHCFCZOXCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC=N2)N

Origin of Product

United States

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